![molecular formula C25H25N5O2 B6479784 1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 873076-30-3](/img/structure/B6479784.png)

1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

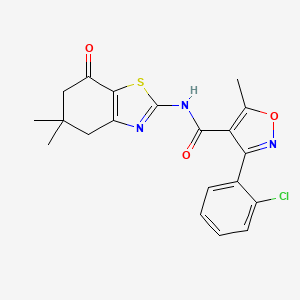

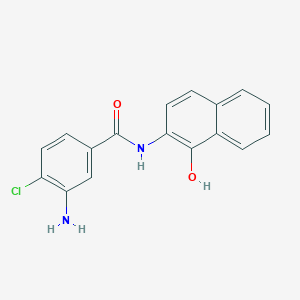

1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is 427.20082506 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-9-phenyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- Anticancer Agents : Imidazole derivatives have shown promise as potential anticancer agents. Researchers investigate their ability to inhibit tumor growth, induce apoptosis, and interfere with cancer cell signaling pathways .

- Antiviral Drugs : Imidazole-based compounds exhibit antiviral activity against various viruses. They may inhibit viral replication or attachment to host cells, making them valuable candidates for drug development .

- Anti-Inflammatory Properties : Imidazoles can modulate inflammatory responses by targeting specific enzymes or receptors. Their anti-inflammatory effects are relevant in conditions like rheumatoid arthritis and autoimmune diseases .

Biochemistry and Enzymology

Imidazoles play crucial roles in biological processes:

- Histidine Residues : Histidine, an amino acid containing an imidazole ring, is essential for enzyme catalysis and metal ion coordination in proteins. It acts as a proton donor/acceptor in enzyme active sites .

- Enzyme Inhibitors : Imidazole-containing compounds often serve as enzyme inhibitors. For instance, histidine kinases in bacterial signal transduction pathways can be targeted by imidazole-based drugs .

Coordination Chemistry and Metal Complexes

Imidazole ligands form stable complexes with transition metal ions:

- Catalysis : Metal-imidazole complexes participate in catalytic reactions, such as oxidation, reduction, and hydrolysis. These complexes find applications in industrial processes and synthetic chemistry .

- Bioinorganic Chemistry : Metalloenzymes often feature imidazole-coordinated metal ions (e.g., heme in hemoglobin). Understanding these interactions aids drug design and bioinorganic studies .

Material Science and Coordination Polymers

Imidazole-based materials exhibit interesting properties:

- Metal-Organic Frameworks (MOFs) : Imidazole-containing ligands contribute to the construction of MOFs, which have applications in gas storage, separation, and catalysis .

- Sensors and Luminescent Materials : Imidazole derivatives can act as fluorescent probes or sensors for metal ions, pH, or other analytes .

Organic Synthesis and Click Chemistry

Imidazole rings participate in diverse synthetic strategies:

- Click Reactions : The copper-catalyzed Huisgen 1,3-dipolar cycloaddition (click reaction) often involves imidazole-containing azides and alkynes. This reaction is widely used in chemical biology and drug discovery .

- Functionalization : Imidazole moieties serve as versatile functional groups for introducing substituents or modifying organic molecules .

Computational Chemistry and Molecular Modeling

Imidazole-based compounds are subjects of computational studies:

- Drug Design : Molecular docking and quantum mechanical calculations help predict binding interactions between imidazole derivatives and target proteins. These insights guide rational drug design .

- Structure-Activity Relationships (SAR) : Computational methods explore how subtle modifications to the imidazole scaffold affect biological activity .

属性

IUPAC Name |

1,7-dimethyl-9-phenyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2/c1-18-16-29(20-13-7-4-8-14-20)24-26-22-21(30(24)17-18)23(31)28(25(32)27(22)2)15-9-12-19-10-5-3-6-11-19/h3-14,18H,15-17H2,1-2H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBYEZZXGYAOCV-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cinnamyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(5-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479710.png)

![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479712.png)

![8-(azepan-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6479723.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479731.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B6479739.png)

![methyl 2-[8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6479742.png)

![1-methyl-8-(3-methylphenyl)-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479743.png)

![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479754.png)

![8-(4-ethoxyphenyl)-1-methyl-7-phenyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479763.png)

![ethyl 2-{1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B6479769.png)

![1-methyl-3-[(2-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479771.png)

![9-(4-ethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479775.png)